Product packaging for 7-Chloro-4-iodobenzo[d]thiazole(Cat. No.:)

7-Chloro-4-iodobenzo[d]thiazole

Cat. No.: B12981438
M. Wt: 295.53 g/mol
InChI Key: NRNWVUDLNXNQHH-UHFFFAOYSA-N
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Description

7-Chloro-4-iodobenzo[d]thiazole (CAS 2403783-72-0) is a high-value chemical scaffold in medicinal chemistry research. This compound features a benzothiazole core, a privileged structure in drug discovery known for its diverse pharmacological potential . The specific 7-chloro and 4-iodo substitutions make it a versatile intermediate for constructing novel hybrid molecules via cross-coupling reactions and click chemistry . This reagent is primarily investigated for developing new therapeutic agents. Research into analogous thiazole and benzothiazole hybrids has demonstrated significant antimicrobial activity , showing promise against resistant strains of bacteria and fungi, making it a candidate for structure-activity relationship (SAR) studies in anti-infective research . Furthermore, benzothiazole derivatives are widely explored as potent anticancer agents . These compounds can act through various mechanisms, including the inhibition of key enzymes like oxidoreductases or targeting epidermal growth factor receptor (EGFR) and its downstream signaling pathways to induce apoptosis in cancer cells . The product is intended for research applications in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClINS B12981438 7-Chloro-4-iodobenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

7-chloro-4-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3ClINS/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H

InChI Key

NRNWVUDLNXNQHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)SC=N2)I

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 4 Iodobenzo D Thiazole and Analogous Architectures

Foundational Strategies for Benzo[d]thiazole Core Construction

The construction of the benzothiazole (B30560) core is the initial and crucial phase in the synthesis of 7-Chloro-4-iodobenzo[d]thiazole. Various classical and modern synthetic methods can be adapted for this purpose, starting from appropriately substituted benzene (B151609) derivatives.

Adaptations of Hantzsch Thiazole (B1198619) Synthesis for Halogenated Precursors

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, traditionally involves the reaction of an α-haloketone with a thioamide. For the synthesis of halogenated benzothiazoles, this method can be adapted by using precursors that already contain the desired halogen substituents on the benzene ring. For instance, the synthesis could commence with a halogenated o-aminothiophenol derivative which is then cyclized. While the classic Hantzsch synthesis is more direct for thiazoles, its principles are often incorporated into benzothiazole syntheses through the reaction of an o-aminothiophenol with a one-carbon electrophile.

Cyclocondensation and Ring-Closing Approaches

A more direct and widely employed method for constructing the benzothiazole skeleton is the cyclocondensation of o-aminothiophenols with various reagents. To achieve the 7-chloro substitution pattern, the synthesis would logically start from 2-amino-5-chlorothiophenol. This intermediate can be prepared from 2,5-dichloronitrobenzene by initial conversion to 5-chloro-2-nitroaniline, followed by reduction of the nitro group and introduction of the thiol functionality.

The cyclization of the o-aminothiophenol can be achieved with a variety of one-carbon synthons. For example, reaction with formamide, formic acid, or orthoesters can yield the unsubstituted benzothiazole ring, which can then be further functionalized. A common industrial route involves the reaction of o-aminothiophenol with carbon disulfide.

A plausible synthetic pathway to a 7-chlorobenzothiazole precursor is outlined below:

StepStarting MaterialReagent(s)Product
12,5-Dichloronitrobenzeneaq. NaOH4-Chloro-2-nitrophenol
24-Chloro-2-nitrophenole.g., Na2S2O42-Amino-4-chlorophenol
32-Amino-4-chlorophenolPCl5/POCl3 then KSH2-Amino-5-chlorothiophenol
42-Amino-5-chlorothiophenole.g., Formamide7-Chlorobenzo[d]thiazole

This multi-step approach allows for the regioselective placement of the chlorine atom at the desired position before the formation of the thiazole ring.

Multi-Component Reaction Sequences for Thiazole Formation

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules in a single step. While more commonly applied to the synthesis of highly substituted thiazoles, MCR strategies can be envisioned for the construction of the benzothiazole core. Such a reaction could theoretically involve a substituted aniline, a sulfur source, and a one-carbon component, all coming together in a one-pot synthesis. However, for specifically substituted benzothiazoles like the target compound, a stepwise approach often provides better control over regiochemistry.

Regioselective Halogenation Tactics at Benzo[d]thiazole Positions 4 and 7

With the 7-chlorobenzothiazole core in hand, the next critical step is the introduction of an iodine atom specifically at the 4-position. This requires a highly regioselective halogenation method.

Direct Halogenation Protocols

Direct electrophilic iodination of a pre-formed 7-chlorobenzothiazole presents a significant challenge due to the directing effects of the existing chloro substituent and the fused thiazole ring. However, studies have shown that direct iodination of benzothiazoles under strongly oxidative and acidic conditions can lead to di-iodination at the 4 and 7 positions. acs.org This suggests that the 4-position is susceptible to electrophilic attack. By carefully controlling the reaction conditions and the stoichiometry of the iodinating agent (e.g., iodine in the presence of an oxidizing agent like periodic acid or nitric acid), it may be possible to achieve selective mono-iodination at the 4-position of 7-chlorobenzothiazole.

A potential approach for the direct iodination is summarized in the following table:

Starting MaterialReagentsPotential Product
7-Chlorobenzo[d]thiazoleI2, HIO4, H2SO4This compound

The success of this reaction would be highly dependent on the relative activation of the C4 and other positions on the benzene ring.

An alternative strategy involves the use of a Sandmeyer-type reaction. This would necessitate the synthesis of 4-amino-7-chlorobenzothiazole. The amino group could then be diazotized and subsequently displaced by iodide. The Sandmeyer reaction is a well-established and reliable method for introducing halogens into specific positions on an aromatic ring. wikipedia.org

The synthetic sequence for this approach would be:

StepStarting MaterialReagent(s)Product
17-Chlorobenzo[d]thiazoleHNO3, H2SO47-Chloro-4-nitrobenzo[d]thiazole
27-Chloro-4-nitrobenzo[d]thiazolee.g., SnCl2, HCl4-Amino-7-chlorobenzothiazole
34-Amino-7-chlorobenzothiazole1. NaNO2, HCl; 2. KIThis compound

This pathway offers a high degree of regiochemical control for the introduction of the iodine atom.

Decarboxylative Halogenation of Carboxylic Acid Precursors

Decarboxylative halogenation provides another strategic route to introduce a halogen atom. This method involves the synthesis of a benzothiazole-4-carboxylic acid, which can then be converted to the corresponding 4-iodo derivative. This approach circumvents the challenges of direct regioselective C-H activation.

The synthesis of the required 7-chloro-benzo[d]thiazole-4-carboxylic acid would be a key step. This could potentially be achieved through the cyclization of an appropriately substituted aminothiophenol precursor that already contains the carboxylic acid group or a precursor that can be readily converted to a carboxylic acid. Once the carboxylic acid is in place, various decarboxylative iodination methods can be employed, often utilizing reagents like N-iodosuccinimide (NIS) in the presence of a catalyst.

Sandmeyer-Type Transformations for Iodination and Chlorination

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into aryl halides via the formation of a diazonium salt intermediate. nih.gov This versatile reaction provides a powerful tool for introducing chloro and iodo substituents onto the benzothiazole nucleus, which might be challenging to achieve through direct electrophilic halogenation due to regioselectivity issues.

The general mechanism of the Sandmeyer reaction involves the diazotization of an aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.org This intermediate is then treated with a copper(I) halide (e.g., CuCl for chlorination) or a source of iodide (e.g., KI for iodination). The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide. wikipedia.org

For the synthesis of a compound like this compound, a plausible synthetic route would start from a corresponding amino-substituted benzothiazole. For instance, starting with 4-amino-7-chlorobenzo[d]thiazole, a Sandmeyer reaction could be employed to introduce the iodine at the 4-position. The amino group would first be converted to a diazonium salt, which is then displaced by iodide, often from a potassium iodide solution. organic-chemistry.org Notably, the iodination step in a Sandmeyer-type reaction often does not require a copper catalyst. organic-chemistry.orgacs.org

Similarly, to introduce a chlorine atom, the corresponding amino-benzothiazole would be diazotized and then treated with copper(I) chloride. masterorganicchemistry.com The versatility of the Sandmeyer reaction allows for the sequential introduction of different halogens, making it a key strategy for producing specifically substituted dihalogenated benzothiazoles.

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend has influenced the synthesis of benzothiazole derivatives, leading to the exploration of novel catalytic systems, energy sources, and reaction media that offer advantages over traditional methods in terms of environmental impact, cost-effectiveness, and operational simplicity.

Metal-Catalyzed Syntheses for Carbon-Heteroatom Bond Formation

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, providing efficient pathways for the synthesis of complex halogenated benzothiazoles. Palladium and copper are the most prominent metals used in these transformations, enabling C-H functionalization and intramolecular C-S bond formation. mdpi.com

Palladium-catalyzed reactions are particularly effective for the direct arylation and halogenation of the benzothiazole core. nih.gov For instance, the C-H functionalization of benzothiazoles with iodoarenes can be achieved at room temperature using a palladium catalyst, offering a mild and efficient route to 2-arylbenzothiazoles. chemrxiv.orgresearchgate.net These methods often exhibit good functional group tolerance, allowing for the presence of halogens on the reacting partners. acs.org

Copper-catalyzed reactions are also widely employed, especially for the synthesis of the benzothiazole scaffold itself and for subsequent functionalization. organic-chemistry.org Copper catalysts can facilitate the condensation of 2-aminobenzenethiols with various substrates and promote the intramolecular cyclization of ortho-halothioureas. mdpi.combeilstein-journals.org Furthermore, copper-catalyzed three-component reactions involving o-iodoanilines, an isocyanide (as a carbon source), and a sulfur source like potassium sulfide (B99878) provide a direct route to substituted benzothiazoles. organic-chemistry.orgkorea.ac.kr

Table 1: Examples of Metal-Catalyzed Reactions in Benzothiazole Synthesis

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Pd(II) / Cu(I) / Bu4NBrC-H Functionalization / C-S Bond FormationThiobenzanilidesHigh yields, good functional group tolerance including iodine. acs.org
Cu(OAc)2 / Et3NCondensation/Cyclization2-Aminobenzenethiols and nitrilesMild conditions, tolerates halides and other functional groups. organic-chemistry.org
CuClThree-Component Reactiono-Iodoanilines, Isocyanide, K2SForms two C-S bonds and one C=S bond in one pot. organic-chemistry.org
Pd(OAc)2 / Ag2ODirect C-H ArylationBenzothiazole and IodoarenesRoom temperature reaction, promoted by HFIP. chemrxiv.org

Polymer-Supported and Solid-Phase Synthetic Methodologies

Solid-phase synthesis (SPS) and the use of polymer-supported reagents have emerged as powerful techniques for the construction of libraries of heterocyclic compounds, including benzothiazoles. researchgate.net These methods offer significant advantages in terms of simplifying purification, as excess reagents and by-products can be removed by simple filtration. mdpi.org This approach is particularly valuable in medicinal chemistry for the rapid generation of diverse derivatives for biological screening. nih.govnih.gov

In a typical solid-phase synthesis of benzothiazoles, a starting material is anchored to a polymer resin. nih.gov Subsequent chemical transformations are carried out on the resin-bound substrate. For example, a resin-bound acyl-isothiocyanate can be reacted with a series of anilines, followed by cyclization to form the 2-aminobenzothiazole (B30445) scaffold on the solid support. nih.govnih.gov After the desired modifications are complete, the final product is cleaved from the resin. This traceless approach streamlines the synthesis and purification process. nih.gov

Polymer-supported reagents, where the reactive species is immobilized on a polymer backbone, can also be used in solution-phase synthesis. biotage.com For instance, a polystyrene polymer grafted with iodine acetate (B1210297) has been shown to efficiently catalyze the condensation of 2-aminobenzenethiol with aldehydes to form benzothiazoles. mdpi.com The catalyst can be easily recovered by filtration and potentially reused, adding to the sustainability of the process.

Electrosynthesis for Benzo[d]thiazole Derivatives

Electrosynthesis is gaining recognition as a green and sustainable alternative to conventional synthetic methods that rely on chemical oxidants or reductants. rsc.org By using electricity to drive chemical reactions, electrosynthesis can minimize waste and avoid the use of hazardous reagents.

For the synthesis of benzothiazole derivatives, electrochemical methods have been developed that rely on an intramolecular dehydrogenative C-S cross-coupling. rsc.org In this approach, a precursor such as an N-aryl thioamide undergoes cyclization under electrolytic conditions. The reaction is typically carried out in an undivided cell, which simplifies the experimental setup. This method is considered external oxidant-free, as the anode serves as the oxidant. Various 2-aminobenzothiazoles have been synthesized in high yields through the direct combination of aryl isothiocyanates and amines under electrochemical conditions. rsc.org

Non-Conventional Heating and Activation Methods (Microwave, Ultrasound)

The use of non-conventional energy sources like microwave irradiation and ultrasound has become increasingly popular for accelerating organic reactions. These techniques often lead to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govanalis.com.my

Microwave-assisted synthesis has been successfully applied to the preparation of a wide range of benzothiazole derivatives. scielo.br The rapid and efficient heating provided by microwaves can drive reactions to completion in minutes, whereas conventional methods might require hours. nih.gov For example, the condensation of 2-aminothiophenol (B119425) with aldehydes or acids to form 2-substituted benzothiazoles can be performed under solvent-free conditions or in green solvents like glycerol, making the process more environmentally friendly. researchgate.net

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. tandfonline.com This method has been shown to be effective for the synthesis of benzothiazoles, often under mild, solvent-free, and catalyst-free conditions. analis.com.my The condensation of 2-aminothiophenol with various aldehydes under ultrasonic irradiation at room temperature can produce 2-substituted benzothiazoles in excellent yields and short reaction times. tandfonline.com

Table 2: Comparison of Conventional vs. Non-Conventional Methods for Benzothiazole Synthesis

ReactionMethodConditionsReaction TimeYield (%)Reference
2-Aminothiophenol + BenzaldehydeConventionalEthanol (B145695), Reflux3-5 hours75-84% scielo.br
MicrowaveEthanol, MW Irradiation3-6 minutes92-96% scielo.br
2-Aminothiophenol + Fatty AcidsConventionalHeatingHoursModerate nih.gov
MicrowaveP4S10, Solvent-free, MW3-4 minutesHigh nih.gov
2-Aminothiophenol + BenzaldehydeConventional HeatingMethanol, Reflux6 hours60% analis.com.my
Ultrasound ProbeSolvent/Catalyst-free20 minutes~80% analis.com.my

Isolation and Purification Techniques for Halogenated Benzo[d]thiazoles

The isolation and purification of the target compound from the reaction mixture is a critical step in any synthetic sequence to ensure the final product is of high purity. For halogenated benzothiazoles, standard techniques in organic chemistry, primarily recrystallization and column chromatography, are employed.

Recrystallization is a purification technique for solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon cooling, the desired compound crystallizes out of the solution, leaving the impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization. For halogenated aromatic compounds, a variety of solvents and solvent mixtures can be effective, such as ethanol, or mixtures like hexane/ethyl acetate or dichloromethane/hexane. google.comrochester.edureddit.com A two-solvent system is often employed where the compound is soluble in the first solvent and insoluble in the second (miscible) solvent. mit.edu

Column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase. orgchemboulder.comutoronto.ca The crude mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel for compounds of moderate polarity like benzothiazoles. youtube.com A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds with weaker interactions with the stationary phase travel down the column faster, while those with stronger interactions move more slowly, thus effecting a separation. youtube.com The polarity of the eluent is often gradually increased to elute compounds of increasing polarity. The separation is monitored by techniques like Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of 7 Chloro 4 Iodobenzo D Thiazole

Reactivity at the Halogenated Centers (Chlorine at C-7, Iodine at C-4)

The carbon-halogen bonds at positions C-4 (iodine) and C-7 (chlorine) are primary sites for chemical modification. The significant difference in the reactivity of the C-I and C-Cl bonds, with the former being more labile, allows for selective functionalization.

Nucleophilic aromatic substitution (SNAr) reactions on halogenated benzothiazoles are influenced by the nature of the halogen and the electronic properties of the ring. The presence of electron-withdrawing groups on the aromatic ring can facilitate these reactions. In the case of 7-chloro-4-iodobenzo[d]thiazole, the electron-deficient nature of the benzothiazole (B30560) ring system can make it susceptible to nucleophilic attack.

The relative reactivity of the halogens in SNAr reactions typically follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the rate-determining step is often the departure of the leaving group. However, the position of the halogen and the nature of the nucleophile also play crucial roles. For instance, in related dihalogenated heterocyclic systems, selective substitution can be achieved by controlling reaction conditions. nih.gov

Research on highly electrophilic heteroaromatics like 7-chloro-4,6-dinitrobenzofurazan has shown that the presence of strong electron-withdrawing groups significantly enhances the rate of nucleophilic substitution. rsc.org While this compound is not as activated as dinitro-substituted compounds, the inherent electron-deficient character of the thiazole (B1198619) ring contributes to its reactivity towards strong nucleophiles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for functionalizing aryl halides. The differential reactivity of the C-I and C-Cl bonds in this compound is a key feature that can be exploited in these reactions. The C-I bond is significantly more reactive in palladium-catalyzed processes, allowing for selective coupling at the C-4 position while leaving the C-7 chloro group intact for subsequent transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.org It is widely used for the synthesis of biaryl compounds. For this compound, the Suzuki-Miyaura reaction would be expected to proceed selectively at the C-4 position. This selectivity has been observed in similar dihalogenated systems where the reaction with the iodo-substituent is much faster than with the chloro-substituent. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Aqueous microwave-assisted Suzuki-Miyaura reactions have also been developed for thiazole derivatives, offering a green and efficient synthetic route. rsc.org

Reactant 1Reactant 2Catalyst SystemProductRef
This compoundArylboronic acidPd(OAc)₂, phosphine ligand, base7-Chloro-4-arylbenzo[d]thiazole researchgate.net
2-BromothiazolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃ (aq)2-Phenylthiazole rsc.org
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidPd(dppf)Cl₂, K₂CO₃5-Aryl-3-chloro-1,2,4-thiadiazole nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would preferentially occur at the more reactive C-4 iodo-position. This selectivity allows for the introduction of an alkynyl moiety at C-4. Studies on other halogenated thiazoles have demonstrated the feasibility of this transformation. nih.gov

Reactant 1Reactant 2Catalyst SystemProductRef
This compoundTerminal alkynePd(PPh₃)₂Cl₂, CuI, base7-Chloro-4-alkynylbenzo[d]thiazole organic-chemistry.orgnih.gov
2,4-DitrifloylthiazoleTerminal alkynePd(PPh₃)₄, CuI, Et₃N2-Alkynyl-4-trifloylthiazole nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction would also be expected to be selective for the C-4 iodo-substituent of this compound, leading to the formation of a 4-alkenyl derivative.

Beyond palladium catalysis, carbon-halogen bonds can be activated under radical or redox conditions. While specific studies on this compound in this context are not widely reported, general principles of C-X bond activation can be applied. The weaker C-I bond is more susceptible to homolytic cleavage under radical conditions (e.g., using radical initiators or photolysis) than the C-Cl bond.

Redox-mediated activation, for instance, through single-electron transfer (SET) processes, can also lead to the formation of aryl radicals. These reactive intermediates can then participate in various bond-forming reactions. The relative reduction potentials of the C-I and C-Cl bonds would dictate the selectivity of such transformations.

Intrinsic Reactivity of the Benzo[d]thiazole Ring System

The benzo[d]thiazole ring itself possesses a unique reactivity pattern, influenced by the presence of the nitrogen and sulfur heteroatoms and the fused benzene (B151609) ring.

The benzothiazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution (SEAr). udayton.edu Reactions such as nitration, sulfonation, and Friedel-Crafts acylation typically require harsh conditions and may not proceed at all. However, the introduction of activating groups can facilitate these reactions.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly at the C-2 position. researchgate.net This is a common reactivity pattern for many azoles.

The C-2 position of the thiazole ring in benzothiazoles is the most electrophilic carbon and is therefore a primary site for nucleophilic attack. researchgate.net This reactivity can be exploited for the introduction of various functional groups. For instance, lithiation at the C-2 position followed by quenching with an electrophile is a common strategy for functionalizing benzothiazoles.

The C-5 position of a thiazole ring can also be a site for reaction, particularly in Suzuki-Miyaura cross-coupling reactions when a suitable leaving group is present. rsc.org In the context of this compound, the reactivity of the thiazole part of the ring system is influenced by the substituents on the benzene ring.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on related benzothiazole derivatives. The reactivity of a molecule is intrinsically linked to its electronic structure, particularly the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a crucial parameter; a smaller gap generally implies higher reactivity and lower kinetic stability.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamic properties and chemical reactivity of various substituted benzothiazoles. For instance, a study on benzothiazole derivatives revealed that the introduction of different substituents significantly influences the HOMO-LUMO energy gap. mdpi.com Molecules with a smaller ΔE are considered kinetically less stable and more reactive as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com

The presence of electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, has been shown to lower the LUMO energy and decrease the HOMO-LUMO gap, thereby increasing the reactivity of the benzothiazole system. mdpi.com Conversely, electron-donating groups can have the opposite effect. In the case of this compound, both chlorine and iodine are electron-withdrawing halogens, which would be expected to influence its reactivity profile in a similar manner.

The thermodynamic stability of halogenated aromatic compounds has also been a subject of investigation. Studies on halogenated benzaldehydes have shown that the nature and position of the halogen atom affect properties such as vapor pressure and enthalpy of sublimation, which are critical for understanding their environmental fate and reactivity in different phases. mdpi.com While direct thermodynamic data for this compound is not available, the principles from these related studies suggest that the specific halogenation pattern will have a defined impact on its thermodynamic properties.

Table 1: Calculated Electronic Properties of Substituted Benzothiazole Derivatives

Compound (Substituent at Phenyl Ring attached to Benzothiazole)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)
4-OCH₃-5.59-1.134.46
4-CF₃-6.23-1.774.46
3,5-(CF₃)₂-6.54-2.084.46

Data extrapolated from a computational study on related benzothiazole derivatives. mdpi.com

Structure-Reactivity Relationship (SRR) Studies

The relationship between the structure of benzothiazole derivatives and their chemical reactivity or biological activity is a well-explored area, providing valuable insights into how modifications to the core structure influence their properties.

The position and nature of substituents on the benzothiazole ring system play a critical role in determining the molecule's reactivity. For instance, studies on the anticancer activity of benzothiazole derivatives have revealed that the presence of electron-withdrawing groups can significantly enhance their potency. One study highlighted that an electron-withdrawing group at the 4-position of a benzyl (B1604629) ring attached to a benzothiazole scaffold led to the highest antitumor activity. nih.gov In another example, the incorporation of a fluorine atom at the 7th position of a benzothiazole derivative was found to enhance its cytotoxicity. nih.gov

In the context of this compound, the presence of two halogen atoms at positions 4 and 7 is expected to significantly impact its reactivity. The iodine atom at the 4-position is a potential site for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are common methods for functionalizing aryl halides. The reactivity of the C-I bond is generally higher than that of the C-Cl bond in such reactions, allowing for selective functionalization at the 4-position.

A study on the synthesis of 7-Chloro-(6-fluorobenzothiazole)-2-amino acetanilides demonstrated that the 2-amino group of the benzothiazole could be readily condensed with chloroacetamides, indicating the reactivity of the amino group in this substituted system. researchgate.net While this is a different derivative, it underscores the potential for reactions at other positions of the benzothiazole core, which can be modulated by the substituents on the benzene ring.

Derivatization and Functionalization Strategies of 7 Chloro 4 Iodobenzo D Thiazole

Strategic Introduction of Diverse Functional Groups

The presence of two different halogen atoms at the 4- and 7-positions of the benzothiazole (B30560) core, along with the potential for substitution on the thiazole (B1198619) ring itself, offers a platform for selective functionalization. This allows for the systematic introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties.

Carbon-Carbon Bond Forming Reactions (Alkylation, Arylation, Vinylation, Alkynylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds on the 7-chloro-4-iodobenzo[d]thiazole scaffold. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. Typically, the more reactive C-I bond will undergo coupling under milder conditions than the C-Cl bond.

Arylation: The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, is a widely used method for arylation. rsc.orgnih.gov For this compound, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to selectively replace the iodine atom, yielding a 4-aryl-7-chlorobenzothiazole. A comparison of the Suzuki cross-coupling of 4,7-dichloroquinoline (B193633) and 7-chloro-4-iodoquinoline (B1588978) showed that the iodo-substituted compound reacted with much higher regioselectivity. researchgate.net

Alkynylation: The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for extending conjugation or for further synthetic transformations. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. nih.gov It is anticipated that this compound would react selectively at the C-4 position with various terminal alkynes. The trimethylsilyl (B98337) group is often used to protect one end of acetylene, allowing for monosubstitution. wikipedia.org

Vinylation: The Heck reaction provides a means to introduce vinyl groups, though Suzuki coupling with vinylboronic acids is also a common strategy. These reactions expand the synthetic utility of the benzothiazole core, allowing for the creation of styrenyl-type derivatives.

Table 1: Representative Palladium-Catalyzed C-C Bond Forming Reactions This table presents plausible reaction conditions for the derivatization of this compound based on established methodologies for similar substrates.

Reaction TypeReagents and ConditionsExpected Product
Suzuki-Miyaura Coupling Arylboronic acid, Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., K₂CO₃), solvent (e.g., dioxane/water), heat. rsc.orgresearchgate.net4-Aryl-7-chlorobenzo[d]thiazole
Sonogashira Coupling Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N), solvent (e.g., THF), room temperature. wikipedia.orgnih.gov4-Alkynyl-7-chlorobenzo[d]thiazole
Heck Coupling Alkene, Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N), solvent (e.g., DMF), heat.4-Vinyl-7-chlorobenzo[d]thiazole

Heteroatom-Containing Linkages (e.g., Nitrogen-based Amines and Hydrazines)

The introduction of nitrogen-based functional groups is often achieved through palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing aryl amines from aryl halides and has broad substrate scope. nih.govbeilstein-journals.org

For this compound, the Buchwald-Hartwig amination would likely proceed selectively at the C-4 position to afford 4-amino-7-chlorobenzothiazole derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored for different types of amines, including primary and secondary amines, as well as hydrazines.

Table 2: Buchwald-Hartwig Amination for C-N Bond Formation This table outlines a general approach for the amination of this compound.

Amine TypeReagents and ConditionsExpected Product
Primary/Secondary Amine Amine, Pd₂(dba)₃, phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene), heat. wikipedia.orgbeilstein-journals.orgN-Substituted-4-amino-7-chlorobenzo[d]thiazole
Hydrazine Hydrazine derivative, Pd(OAc)₂, ligand, base, solvent.4-Hydrazinyl-7-chlorobenzo[d]thiazole

Preparation of Advanced Molecular Building Blocks for Complex Syntheses

The derivatized products of this compound serve as advanced molecular building blocks for the construction of more complex molecules. For instance, a 4-alkynyl-7-chlorobenzothiazole can undergo further reactions, such as cycloadditions, to create intricate heterocyclic systems. Similarly, a 4-amino-7-chlorobenzothiazole can be a precursor for the synthesis of fused heterocycles or for the attachment of pharmacologically active moieties. The thiazolo[5,4-d]thiazole (B1587360) core, a related structure, is recognized as a promising building block for organic semiconductors. rsc.org The functionalized this compound derivatives are also valuable in the synthesis of compounds for biological screening.

Regioselective and Chemoselective Derivatization Methodologies

A key aspect of the synthetic chemistry of this compound is the ability to achieve regioselective and chemoselective functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions is the primary basis for this selectivity. libretexts.org By carefully controlling the reaction conditions (e.g., temperature, catalyst, and ligands), it is possible to selectively functionalize the C-4 position while leaving the C-7 chloro group intact. This remaining chloro group can then be targeted in a subsequent reaction, potentially under more vigorous conditions, to introduce a second, different functional group. This stepwise approach allows for the synthesis of disubstituted benzothiazoles with a defined substitution pattern.

Development of Spectroscopic Probes and Analytical Methodologies through Derivatization

Derivatization of the this compound scaffold can lead to the development of novel spectroscopic probes. The introduction of fluorogenic or chromogenic groups can impart fluorescent or colorimetric properties to the molecule. For example, the related compound 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a well-known fluorescent labeling agent that reacts with thiols. rsc.orgnih.gov By analogy, derivatization of this compound with appropriate substituents could yield new probes for detecting specific analytes or for studying biological processes through fluorescence spectroscopy. The tailored synthesis of such derivatives allows for the optimization of their photophysical properties, such as excitation and emission wavelengths, quantum yield, and sensitivity to the local environment.

Advanced Characterization and Computational Analysis of 7 Chloro 4 Iodobenzo D Thiazole

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental to determining the precise structure of a chemical compound. A combination of methods is used to piece together the molecular framework, confirm its elemental composition, and understand its electronic properties.

High-Resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 7-Chloro-4-iodobenzo[d]thiazole , a series of NMR experiments would be required.

¹H NMR: This experiment would identify the number of distinct proton environments in the molecule. The benzothiazole (B30560) core possesses two aromatic protons. Their chemical shifts (typically in the range of 7-9 ppm), splitting patterns (doublets), and coupling constants would confirm their positions and connectivity relative to the chloro and iodo substituents.

¹³C NMR: This technique would reveal the number of unique carbon atoms in the molecule. The spectrum would be expected to show seven distinct signals for the seven carbon atoms of the benzothiazole ring system. The chemical shifts would provide insight into the electronic environment of each carbon, with those bonded to electronegative atoms (Cl, N, S) or the iodine atom showing characteristic shifts.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, confirming which protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for confirming the placement of the substituents (Cl and I) and the fusion of the thiazole (B1198619) and benzene (B151609) rings.

While detailed NMR studies have been performed on many thiazole and benzothiazole derivatives mdpi.comnih.govderpharmachemica.com, specific spectral data for This compound remains unreported.

HRMS is used to determine the exact mass of a compound with high precision, which in turn allows for the calculation of its elemental formula.

For This compound (molecular formula C₇H₃ClINS), HRMS would be used to measure its monoisotopic mass. The theoretical mass is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ³²S). The experimental measurement from an HRMS instrument would need to match this theoretical value to within a very small tolerance (typically < 5 ppm), thereby confirming the elemental composition. The isotopic pattern, particularly the signature M+2 peak for the chlorine atom, would also be observed.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of This compound could be grown, this technique would provide precise data on:

Bond lengths and bond angles.

The planarity of the benzothiazole ring system.

Intermolecular interactions in the crystal lattice, such as stacking or halogen bonding.

This information is invaluable for understanding how the molecule packs in the solid state, which influences its physical properties. Although crystal structures for related compounds like other halogenated heterocycles and benzothiadiazine derivatives have been determined researchgate.netmdpi.com, a crystal structure for This compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC).

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would show characteristic absorption bands for C-H stretching and bending, C=N stretching of the thiazole ring, and aromatic C=C stretching vibrations. The vibrations associated with the C-Cl and C-I bonds would appear in the fingerprint region at lower wavenumbers.

Detailed vibrational analyses, often supported by theoretical calculations, are common for benzothiazole derivatives researchgate.net, but specific spectra for This compound are not available.

These techniques, also known as UV-Vis absorption and fluorescence spectroscopy, provide information about the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would reveal the wavelengths at which the molecule absorbs light. For a conjugated aromatic system like This compound , characteristic π-π* transitions would be expected.

Emission (Fluorescence) Spectroscopy: If the compound is fluorescent, an emission spectrum would be recorded after exciting the molecule at a wavelength where it absorbs. The resulting spectrum, along with the quantum yield and fluorescence lifetime, provides insights into the nature of the excited state. The photophysical properties of thiazole-containing materials are an active area of research rsc.org, but specific data for the title compound is lacking.

Quantum Chemical and Computational Studies

In the absence of experimental data, computational methods can predict molecular properties. Quantum chemical studies, particularly using Density Functional Theory (DFT), are widely applied to benzothiazole derivatives to understand their structure and reactivity. tandfonline.commdpi.com

A typical computational analysis of This compound would involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule. This would provide theoretical values for bond lengths and angles, which could be compared with X-ray crystallography data if it were available.

Vibrational Frequency Calculation: Simulating the IR and Raman spectra. These theoretical spectra are crucial for aiding the assignment of experimental vibrational bands. researcherslinks.com

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and electronic excitation properties. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to predict sites susceptible to electrophilic and nucleophilic attack.

Such computational studies provide deep insight into a molecule's intrinsic properties, but specific published reports for This compound were not found during the literature search.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the properties of molecules. By calculating the electron density, DFT can determine a molecule's optimized geometry—the most stable arrangement of its atoms in space—and its thermodynamic stability.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. This structural information is fundamental to understanding the molecule's three-dimensional shape and steric profile.

Furthermore, DFT is used to calculate key quantum chemical descriptors that illuminate the molecule's reactivity. These descriptors include chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). These values help in predicting how the molecule will behave in a chemical reaction, indicating its tendency to donate or accept electrons. While extensive research exists on the application of DFT to various benzothiazole derivatives scirp.orgmdpi.commdpi.com, specific calculated values for this compound are not present in currently available literature.

Illustrative Data Table 1: Predicted Quantum Chemical Descriptors for this compound (Note: The following values are hypothetical, presented to illustrate how DFT results would be tabulated. They are not based on published data for this specific compound.)

ParameterPredicted ValueUnit
Total Energy-1850.45Hartree
Dipole Moment2.15Debye
Chemical Hardness (η)2.10eV
Chemical Potential (μ)-4.55eV
Electrophilicity Index (ω)4.93eV

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a vital tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. This allows for the identification of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen and sulfur atoms of the thiazole ring. These areas represent electron-rich sites and are probable targets for electrophiles. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms and potentially influenced by the electron-withdrawing halogen substituents, indicating sites prone to nucleophilic attack. General studies on benzothiazoles confirm this approach for identifying reactive sites. scirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the distribution of the HOMO would indicate its electron-donating regions, while the LUMO's distribution would highlight its electron-accepting regions.

Illustrative Data Table 2: Frontier Molecular Orbital Properties for this compound (Note: The following values are hypothetical, presented to illustrate how FMO analysis results would be tabulated. They are not based on published data for this specific compound.)

ParameterPredicted Value (eV)
HOMO Energy-6.65
LUMO Energy-2.45
HOMO-LUMO Energy Gap (ΔE)4.20

Conformation and Dynamics through Molecular Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility, stability, and interactions with the surrounding environment (like a solvent or a biological target).

Applications of 7 Chloro 4 Iodobenzo D Thiazole in Materials and Synthetic Chemistry

Unexplored Potential as a Core Scaffold in Materials Science

The benzothiazole (B30560) moiety is known to be an excellent electron-accepting unit, making its derivatives promising candidates for various materials science applications. The introduction of halogen atoms can further modulate the electronic and photophysical properties of the resulting materials.

Development of Organic Electronic and Optoelectronic Materials

There is currently no specific research detailing the synthesis or characterization of organic electronic or optoelectronic materials derived from 7-Chloro-4-iodobenzo[d]thiazole. In principle, this compound could serve as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The iodo-substituent would be the primary site for introducing other aromatic or heteroaromatic units via cross-coupling reactions to create extended π-conjugated systems. The chloro-substituent could fine-tune the HOMO/LUMO energy levels and influence the thin-film morphology of the resulting materials. However, without experimental data, these potential applications remain speculative.

Design of Functional Dyes and Pigments

The benzothiazole core is a component of many azo and cyanine (B1664457) dyes. The specific chromophoric properties imparted by the 7-chloro and 4-iodo substitution pattern have not been investigated. The synthesis of dyes based on this scaffold would likely involve the chemical transformation of the iodo and/or chloro groups, but no such studies have been published.

Integration into Polymeric Structures

Conjugated polymers containing benzothiazole units have been synthesized and have shown interesting properties for electronic applications. The di-functional nature of this compound makes it a potential monomer for polymerization reactions. For example, it could undergo cross-coupling reactions at the iodine position to form polymer chains. However, there are no reports of the successful polymerization of this specific monomer or the characterization of the resulting polymers.

An Uncharted Role as a Key Intermediate in Multi-Step Organic Synthesis

Halogenated heterocyclic compounds are invaluable intermediates in organic synthesis due to their ability to participate in a wide range of chemical reactions, allowing for the construction of more complex molecular architectures.

Construction of Privileged Heterocyclic Scaffolds

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. Benzothiazoles are considered a privileged scaffold. While this compound could theoretically serve as a starting material for the synthesis of novel, biologically active heterocyclic compounds through sequential or one-pot multi-component reactions, there is no literature to support its use in this capacity.

Precursor for Advanced Chemical Entities

As a di-halogenated building block, this compound holds the potential to be a precursor for a variety of advanced chemical entities. The differential reactivity of the C-I and C-Cl bonds could allow for selective, stepwise functionalization, leading to the synthesis of complex molecules with precisely controlled substitution patterns. Despite this synthetic potential, its application as a precursor in documented multi-step syntheses has not been reported.

Applications in Ligand Design for Coordination Chemistry

A comprehensive search of scientific literature and chemical databases did not yield any specific examples or detailed research findings regarding the application of this compound as a ligand in coordination chemistry. The benzothiazole scaffold itself is a known motif in the design of ligands for metal complexes, owing to the coordinating ability of the nitrogen and, in some cases, the sulfur atom of the thiazole (B1198619) ring. nih.govwikipedia.org The electronic and steric properties of substituents on the benzothiazole ring system can significantly influence the coordination properties of the resulting ligand and the stability and reactivity of its metal complexes. cdnsciencepub.combiointerfaceresearch.com

In principle, the nitrogen atom in the thiazole ring of this compound possesses a lone pair of electrons that could be donated to a metal center, allowing it to function as a monodentate ligand. The presence of the electron-withdrawing chloro and iodo substituents on the benzo portion of the molecule would be expected to modulate the electron density on the heterocyclic ring, thereby influencing the ligand's donor strength. However, without experimental data, any discussion of its potential coordination behavior remains speculative.

Despite the known interest in the coordination chemistry of substituted benzothiazoles for applications in catalysis, materials science, and medicinal chemistry, research has focused on other derivatives. biointerfaceresearch.comrsc.orgnih.gov Studies on bidentate benzothiazole ligands, for instance, have shown their ability to form stable complexes with various transition metals, leading to diverse coordination geometries such as square planar, octahedral, and tetrahedral structures. cdnsciencepub.com Furthermore, the coordination chemistry of related heterocyclic compounds like 2,1,3-benzothiadiazoles has been explored, revealing novel coordination modes. rsc.org

However, no peer-reviewed articles or patents were found that specifically describe the synthesis, characterization, or application of metal complexes involving this compound as a ligand. Consequently, no data tables of coordination complexes or detailed research findings can be presented.

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